molecular formula C14H24ClNO B13743087 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride CAS No. 22820-58-2

1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride

Cat. No.: B13743087
CAS No.: 22820-58-2
M. Wt: 257.80 g/mol
InChI Key: FRCASEIEUBHNEW-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride is an organic compound that belongs to the class of beta-adrenergic agonists This compound is characterized by the presence of a tert-butylamino group, a phenyl group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and cardiovascular conditions.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects. The activation of beta-adrenergic receptors results in the stimulation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) within cells. This, in turn, leads to the relaxation of smooth muscle tissues, particularly in the respiratory and cardiovascular systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22820-58-2

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

tert-butyl-(2-hydroxy-4-phenylbutyl)azanium;chloride

InChI

InChI=1S/C14H23NO.ClH/c1-14(2,3)15-11-13(16)10-9-12-7-5-4-6-8-12;/h4-8,13,15-16H,9-11H2,1-3H3;1H

InChI Key

FRCASEIEUBHNEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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